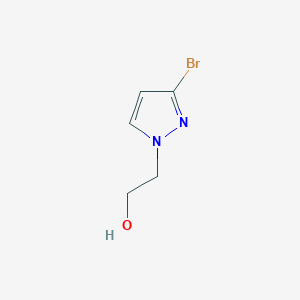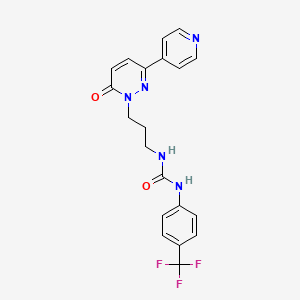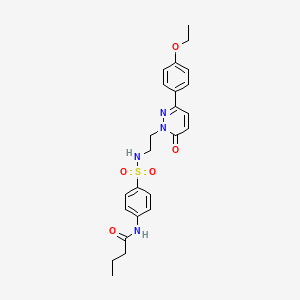
2-(3-Bromo-1H-pyrazol-1-yl)ethanol
Descripción general
Descripción
“2-(3-Bromo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the CAS Number: 1233525-80-8 . It has a molecular weight of 191.03 and its IUPAC name is 2-(3-bromo-1H-pyrazol-1-yl)ethan-1-ol . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H7BrN2O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrazoles in general are known to undergo various chemical reactions. For instance, they can be formed through the reaction of 1,3-diols with arylhydrazines .Physical And Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Polysubstituted Pyrazoles and Isoxazoles
Researchers have developed a method for the assembly of polysubstituted pyrazoles and isoxazoles, utilizing 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols derived from reactions involving 3-acyl-4,5-dihydrofurans. The transformation of the alcohol moiety in these compounds allows for the creation of bioactive derivatives and antitumor agents, demonstrating the compound's utility in the synthesis of complex molecular structures with potential biological activities (Chagarovskiy et al., 2016).
Electrocatalyzed Multicomponent Transformations
An electrocatalyzed approach has been developed for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives, leveraging the electrogenerated anion of ethanol. This method highlights an efficient and green synthesis route, showcasing the application of 2-(3-Bromo-1H-pyrazol-1-yl)ethanol in generating complex pyrazole derivatives through multicomponent reactions in an environmentally friendly medium (Vafajoo et al., 2015).
Coordination Behavior with Metal Ions
A study on the coordination behavior of derivatives of this compound against various metal ions such as Pd(II), Zn(II), and Cu(II) has provided insights into the synthesis of metal complexes with potential applications in catalysis and material science. The versatility of the ligand structure allows for the formation of complexes with different geometries and nuclearities, indicating its potential utility in the development of novel coordination compounds (Muñoz et al., 2011).
Water-Soluble Nanoparticle Development
Research has also been conducted on the encapsulation of bioactive pyrazole derivatives, including 2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol, into dendrimers to develop water-soluble formulations. This approach addresses the solubility challenges often associated with bioactive compounds, demonstrating the compound's potential in creating nanoparticle-based drug delivery systems that could enhance the bioavailability and therapeutic efficacy of hydrophobic pharmaceuticals (Alfei et al., 2021).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: call a poison center/doctor if you feel unwell (P301+P312) .
Mecanismo De Acción
Target of Action
The primary targets of 2-(3-Bromo-1H-pyrazol-1-yl)ethanol are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that has been found to have a broad range of biological activities . .
Mode of Action
As a pyrazole derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to enzymes or receptors, inhibiting or activating cellular pathways, or modulating gene expression
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that this compound could affect multiple pathways
Result of Action
The molecular and cellular effects of this compound are currently unknown. As a pyrazole derivative, it may have a range of potential effects, including anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. The compound is stored at 2-8°C in a sealed, dry environment for stability .
Propiedades
IUPAC Name |
2-(3-bromopyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHRWYGGGKIOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233525-80-8 | |
| Record name | 2-(3-bromo-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2813632.png)
![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2813633.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[1-hydroxy-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic Acid](/img/structure/B2813635.png)
![4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide](/img/structure/B2813636.png)
![N'-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2813637.png)


![3-Bromo-2-(((4-chlorophenyl)thio)methyl)-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B2813644.png)

![3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid](/img/structure/B2813646.png)

